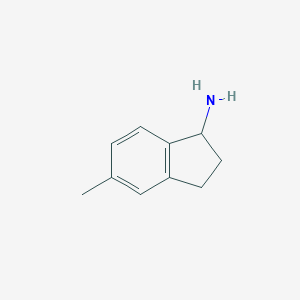

5-Methyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCQIJHZALEOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595275 | |

| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-79-2 | |

| Record name | 2,3-Dihydro-5-methyl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

Established Synthetic Pathways to the 2,3-Dihydro-1H-indene Core

The construction of the indane framework is a critical first step in the synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-amine. A common and direct precursor for this target molecule is 5-methyl-2,3-dihydro-1H-inden-1-one (5-methyl-1-indanone). This ketone provides a reactive carbonyl group at the C1 position, which is ideal for the subsequent introduction of the amine moiety.

One of the most prevalent methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. evitachem.com For the synthesis of 5-methyl-1-indanone (B1336591), this would typically start from 3-(p-tolyl)propanoic acid. The cyclization is promoted by a strong acid, such as polyphosphoric acid (PPA), or a Lewis acid like aluminum chloride (AlCl₃). evitachem.comgoogle.com

Alternative strategies for forming the indene (B144670) core include transition metal-catalyzed reactions. For instance, nickel-catalyzed reductive cyclization of enones and rhodium-catalyzed tandem reactions of alkynes have been developed for the synthesis of substituted indanones. evitachem.comorganic-chemistry.org

Regioselective Functionalization Approaches

Regioselectivity is crucial when synthesizing substituted indenes like the 5-methyl variant. The position of the methyl group on the aromatic ring is determined by the choice of the initial starting material, for example, using a toluene (B28343) derivative to ensure the methyl group is correctly placed.

Further functionalization of the pre-formed indene or indane core can also be achieved with high regioselectivity. For example, Friedel-Crafts acylation on an N-protected 2-aminoindan (B1194107) has been shown to proceed with high regioselectivity, allowing for the introduction of substituents at specific positions on the aromatic ring. researchgate.net While this example pertains to a different isomer, the principle of directing group effects in electrophilic aromatic substitution is broadly applicable to the indane system.

1,3-Dipolar cycloaddition reactions have also been employed to create complex, functionalized indene derivatives in a highly regioselective manner, demonstrating the versatility of the indene scaffold in directed chemical transformations. nih.gov

Chiral Synthesis and Stereoselective Routes to Indenamine Derivatives

Since the C1 position of this compound is a stereocenter, controlling the stereochemistry is often a key objective, particularly for pharmaceutical applications. The (R)-enantiomer of the parent compound, 1-aminoindane, is an active metabolite of the anti-Parkinson's agent rasagiline (B1678815), highlighting the importance of stereoselective synthesis. wikipedia.orgwikipedia.org

Several stereoselective strategies have been developed:

Asymmetric Reduction of Imines: A practical approach involves the formation of a ketimine from the precursor ketone (e.g., 1-indanone) with a chiral auxiliary, such as (R)-phenylglycine amide. The subsequent diastereoselective reduction of this imine, often via heterogeneous metal-catalyzed hydrogenation, followed by removal of the auxiliary, yields the chiral amine with high enantiomeric excess. researchgate.net This method is directly applicable to the synthesis of chiral 5-methyl-1-aminoindane from 5-methyl-1-indanone.

Catalyst-Controlled Annulation: Scandium-catalyzed asymmetric [3+2] annulation of aldimines with alkenes provides a direct and atom-efficient route to multisubstituted chiral 1-aminoindanes. acs.orgnih.gov By carefully selecting the chiral ligand on the metal catalyst, it is possible to achieve high diastereo- and enantioselectivity. acs.orgnih.gov

Stereoselective Heck Reaction and Annulation: A method starting from salicylic (B10762653) sulfinyl imines involves a regioselective Heck reaction followed by a stereoselective Lewis acid-mediated annulation to produce chiral 3-aminoindan-1-ones. nih.gov While this produces a different regioisomer, it showcases the use of modern catalytic methods to install both the amine and the indane core with stereocontrol.

The table below summarizes a selection of catalysts and conditions used in the asymmetric hydrogenation of an indanone-derived ketimine for the synthesis of (S)-1-aminoindane, a methodology applicable to the 5-methyl analog. researchgate.net

| Catalyst | Solvent | Catalyst Loading (w/w %) | Diastereomeric Excess (d.e. %) |

| 10% Pd/C | Methanol | 100 | 92 |

| 10% Pd/C | Ethanol | 100 | 88 |

| 10% Pd/C | 2-Propanol | 100 | 86 |

| 5% Pt/C | Methanol | 100 | 84 |

| 5% Rh/C | Methanol | 100 | 76 |

Introduction of the Amine Moiety in this compound Synthesis

Once the 5-methyl-1-indanone precursor is obtained, the next critical step is the introduction of the primary amine group at the C1 position.

Reductive Amination Strategies

Reductive amination is the most direct and widely used method for converting a ketone to an amine. wikipedia.org The process involves the reaction of the carbonyl group of 5-methyl-1-indanone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. masterorganicchemistry.com

The reaction is typically a one-pot procedure performed under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.comsigmaaldrich.com These reagents are favored because they are mild enough to not significantly reduce the starting ketone but are effective at reducing the intermediate imine as it forms. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org

The general scheme for the reductive amination of 5-methyl-1-indanone is as follows:

Step 1 (Imine Formation): 5-methyl-1-indanone reacts with ammonia (or an ammonia source like ammonium (B1175870) acetate) to form a hemiaminal intermediate, which then dehydrates to form a 5-methyl-2,3-dihydro-1H-inden-1-imine.

Step 2 (Reduction): The C=N double bond of the imine is immediately reduced by a hydride agent (e.g., NaBH₃CN) or catalytic hydrogenation to yield this compound.

The table below lists common reducing agents used in reductive amination. masterorganicchemistry.comsigmaaldrich.com

| Reducing Agent | Abbreviation | Typical Use |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over ketones/aldehydes. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective alternative to NaBH₃CN. |

| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting ketone. |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Effective "green" method for reduction. |

Other Amine Introduction Reactions

Besides direct reductive amination, other methods can be employed to introduce the amine group. One common alternative involves converting the ketone into an oxime, followed by reduction.

Oxime Formation and Reduction: 5-methyl-1-indanone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 5-methyl-2,3-dihydro-1H-inden-1-one oxime. This oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or dissolving metal reductions (e.g., sodium in ethanol).

Derivatization and Functionalization Strategies of this compound

Following its synthesis, this compound can serve as a versatile scaffold for further derivatization to create a wide range of analogs. Functionalization can occur at the primary amine or on the indane core itself.

N-Functionalization: The primary amine is a nucleophilic site that readily undergoes reactions such as alkylation, acylation, and sulfonylation. For example, N-propargylation of 1-aminoindane is a key step in the synthesis of rasagiline. wikipedia.org Reductive amination can also be used to add a second alkyl group to the nitrogen, converting the primary amine into a secondary amine.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds. A nih.govrsc.org-hydride shift-mediated process has been developed for the synthesis of various 1-aminoindane derivatives from N-benzyl protected precursors, demonstrating a novel way to modify the indane skeleton. rsc.orgrsc.org

Aromatic Ring Functionalization: The benzene (B151609) ring of the indane core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing alkyl and fused ring systems must be considered to control the regioselectivity of these additions.

These derivatization strategies enable the synthesis of a diverse library of indenamine analogs for various research applications.

N-Alkylation and Acylation Reactions

The primary amine group of 2,3-dihydro-1H-inden-1-amine derivatives is a versatile handle for introducing a wide variety of substituents through N-alkylation and N-acylation reactions. These modifications are fundamental for building molecular complexity.

N-Alkylation is commonly achieved by reacting the amine with an alkyl halide. For instance, a method for preparing rasagiline involves the reaction of 2,3-dihydro-1H-inden-1-amine with a 3-substituted propyne, demonstrating a specific application of N-alkylation. google.com General protocols for the N-alkylation of heterocyclic amines often employ a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate the amine, followed by the addition of an alkylating agent (e.g., an alkyl bromide). beilstein-journals.org This approach offers a high degree of control and is adaptable to a wide range of alkylating reagents. beilstein-journals.org

Another effective, high-yield method for the controlled methylation and ethylation of primary amines involves a two-step process. rsc.org The amine is first protected as its N-trifluoroacetyl derivative. This intermediate is then treated with an alkyl iodide, such as methyl iodide, under basic conditions to achieve mono- or di-alkylation before the removal of the protecting group. rsc.org

N-Acylation introduces an acyl group to the nitrogen atom, typically by reacting the amine with an acid anhydride (B1165640) or acyl chloride in the presence of a non-nucleophilic base like triethylamine. researchgate.net Regioselective N-acylation is generally favored, as the N-2 acylated product can isomerize to the more thermodynamically stable N-1 regioisomer. beilstein-journals.org

| Reaction Type | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., NaH), Solvent (e.g., THF) | Versatile for various alkyl groups; good regioselectivity. | beilstein-journals.org |

| N-Propargylation | 3-Substituted Propyne | Specific method for introducing a propargyl group. | google.com |

| N-Alkylation via Protection | 1. Trifluoroacetic anhydride; 2. Methyl iodide, Base | Rapid, high-yield method for controlled N-methylation. | rsc.org |

| N-Acylation | Acid Anhydride, Triethylamine, DCM | Forms a stable amide linkage. | researchgate.net |

Aromatic Substitutions on the 2,3-Dihydro-1H-indene Ring System

The benzene ring of the 2,3-dihydro-1H-indene scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. msu.edu For these reactions to proceed effectively, the amine group is typically protected, often as an amide (e.g., trifluoroacetamide), to prevent side reactions and to control the regioselectivity of the substitution. researchgate.net

The most useful and common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The catalysts and co-reagents used in these reactions serve to generate the strong electrophilic species required for the initial attack on the aromatic ring. msu.edu

A prominent example is the Friedel-Crafts acylation, which has been used to introduce ethyl groups onto the 5- and 6-positions of an N-protected 2-aminoindan. researchgate.net This sequential regioselective acylation, followed by hydrogenation, demonstrates a practical route to substituted indane derivatives. researchgate.netresearchgate.net The acylation can be carried out using acetyl chloride as both the reagent and the solvent, which avoids the use of halogenated solvents. researchgate.net

| Reaction Type | Typical Reagents | Electrophile (E+) | Product Type |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | Aryl Halide |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroarene |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylarene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aryl Ketone |

Stereochemical Modifications and Enantiomer Separation

The C1 position of this compound is a chiral center, meaning the compound exists as a pair of enantiomers. chemshuttle.com The separation and synthesis of single enantiomers are often crucial, as different enantiomers can exhibit distinct biological activities. Methodologies for obtaining enantiomerically pure compounds fall into two main categories: the resolution of a racemic mixture and asymmetric synthesis.

Enantiomer Separation (Resolution): The separation of enantiomers from a racemic mixture is a widely used approach.

Chromatographic Methods: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate), have proven effective for resolving chiral indanone derivatives and other chiral amines. nih.govmdpi.comresearchgate.net The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like ethanol, is critical for achieving optimal separation. nih.gov

Crystallization-Based Methods: Since enantiomers have identical physical properties, direct crystallization is only possible for racemic conglomerates (a rare occurrence). mdpi.com A more common method is diastereomeric resolution, where the racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be crystallized preferentially. mdpi.com

Stereochemical Modifications:

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. mdpi.com For example, lipase-catalyzed acylation can convert one amine enantiomer into its corresponding amide, leaving the other enantiomer unreacted. The resulting mixture of the amide and the unreacted amine can then be separated by conventional methods. mdpi.com

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | High resolution, applicable to small quantities, both analytical and preparative. | Requires specialized columns and equipment; can be costly for large scales. |

| Diastereomeric Crystallization | Conversion to diastereomers with different physical properties (e.g., solubility). mdpi.com | Industrially scalable, cost-effective for large quantities. | Requires a suitable chiral resolving agent; the resolving agent must be recovered. |

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for the desired enantiomer is 50%; requires separation of product from unreacted starting material. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and ensure high purity. Key parameters that are typically varied include the solvent, temperature, catalyst, and reagent stoichiometry. researchgate.netscielo.br

The choice of solvent can significantly impact reaction outcomes by affecting reactant solubility and stabilizing transition states. For example, in silver(I)-promoted oxidative coupling reactions, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) or benzene. scielo.br

Temperature is another crucial factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts. In some oxidative coupling reactions, reflux conditions led to better homogenization and good selectivity, whereas conducting the reaction at 0 °C resulted in decreased conversion and selectivity. scielo.br

Screening different catalysts and promoters is also essential. The synthesis of certain indene derivatives may not proceed at all without a catalyst, or may be incomplete. researchgate.net The systematic evaluation of different catalysts, solvents, and temperatures allows for the identification of the optimal conditions that provide the target product in the highest possible yield and purity. researchgate.net Monitoring the reaction progress, often by thin-layer chromatography (TLC), is vital to determine the optimal reaction time. researchgate.net

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |

|---|---|---|---|---|---|

| Solvent | Dichloromethane | Lower selectivity | Acetonitrile | Increased selectivity and good yield | scielo.br |

| Temperature | 0 °C | Decreased conversion and selectivity | Reflux (85 °C) | Good conversion and selectivity | scielo.br |

| Catalyst/Promoter | None | No conversion | Acid Catalyst (e.g., p-TSA) | Formation of desired product | researchgate.net |

Biological Activities and Pharmacological Investigations of 5 Methyl 2,3 Dihydro 1h Inden 1 Amine Derivatives

Neuropharmacological Activities

The neuropharmacological profile of 5-Methyl-2,3-dihydro-1H-inden-1-amine derivatives is characterized by their potent inhibitory effects on monoamine oxidase and interactions with serotonin (B10506) receptors. These activities suggest their potential as modulators of monoaminergic neurotransmission.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO) are crucial enzymes in the metabolic pathways of monoamine neurotransmitters and are established therapeutic targets for various neurological disorders. rsc.org Derivatives of this compound have been investigated for their ability to inhibit the two isoforms of this enzyme, MAO-A and MAO-B.

While many derivatives of 2,3-dihydro-1H-inden-1-amine show a preference for MAO-B inhibition, certain structural modifications can lead to potent MAO-A inhibition. For instance, some thiazolylhydrazine-piperazine derivatives have been identified as selective MAO-A inhibitors, with some compounds exhibiting greater potency than the reference drugs moclobemide (B1677376) and clorgyline. mdpi.com

A series of novel 2,3-dihydro-1H-inden-1-amine derivatives have demonstrated significant and selective inhibitory activity against MAO-B. nih.govresearchgate.net This is particularly relevant for conditions where MAO-B inhibition is a key therapeutic strategy. nih.govresearchgate.net Certain compounds from these studies have shown MAO-B inhibitory activity comparable to the established drug, Selegiline. nih.govresearchgate.net

Interactive Table: MAO-B Inhibition Data for Selected 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound | MAO-B IC50 (μM) |

|---|---|

| L4 | 0.11 |

| L8 | 0.18 |

| L16 | 0.27 |

| L17 | 0.48 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. nih.govresearchgate.net

The selectivity of these compounds for MAO-B over MAO-A is a critical aspect of their pharmacological profile, with compounds L4, L16, and L17 showing selectivity comparable to Selegiline. researchgate.net

The structure-activity relationship (SAR) studies of 2,3-dihydro-1H-inden-1-amine derivatives have provided insights into the structural requirements for potent and selective MAO inhibition. For MAO-B inhibition, the substitution pattern on the indene (B144670) ring system plays a crucial role. Molecular docking studies have suggested that the 5H-indeno[1,2-c]pyridazin-5-one scaffold can be well-stabilized within the substrate cavity of MAO-B. researchgate.net The nature and position of substituents on this scaffold significantly influence the inhibitory potency. researchgate.net For instance, replacing a methyl group with a meta-CF3-phenyl group at the 3-position was found to abolish the inhibitory potency against MAO-B. researchgate.net

Neurotransmitter System Modulation

Beyond MAO inhibition, derivatives of the indan (B1671822) scaffold have been explored for their interactions with other components of the central nervous system, particularly serotonin receptors.

While direct studies on this compound derivatives and their specific interactions with the full spectrum of serotonin receptors are limited in publicly available research, related indanone derivatives have been investigated as dual 5-HT1A and 5-HT7 receptor ligands. nih.gov For example, a derivative, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, demonstrated sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov This compound was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, suggesting potential antidepressant properties. nih.gov These findings on a closely related scaffold suggest that the 2,3-dihydro-1H-inden-1-amine framework may be a promising starting point for the development of novel serotonin receptor modulators.

Dopamine (B1211576) and Norepinephrine (B1679862) Transporter Interactions

Derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated for their affinity to monoamine transporters, which are crucial for regulating the levels of neurotransmitters like dopamine and norepinephrine in the brain. The dopamine transporter (DAT) and the norepinephrine transporter (NET) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to increased synaptic concentrations of dopamine and norepinephrine, a mechanism of action for many antidepressant and stimulant medications.

While specific binding affinity data for this compound derivatives on DAT and NET are not extensively detailed in publicly available literature, research on analogous structures provides valuable insights. For instance, studies on indatraline, a non-selective monoamine transporter inhibitor with a similar indane core, have demonstrated that modifications to the indane ring system can significantly alter affinity and selectivity for DAT, NET, and the serotonin transporter (SERT). The introduction of various substituents can modulate the interaction with the transporter binding sites, suggesting that the 5-methyl group in this compound derivatives likely influences their potency and selectivity towards DAT and NET. Further research is required to elucidate the precise binding affinities and structure-activity relationships for this specific class of compounds.

Implications for Neurodegenerative Disease Research (e.g., Parkinson's Disease)

The modulation of dopaminergic and noradrenergic systems is a key therapeutic strategy in neurodegenerative conditions, most notably Parkinson's disease. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency in dopamine. One established therapeutic approach for Parkinson's disease is the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine.

Research has shown that certain 2,3-dihydro-1H-inden-1-amine derivatives are potent and selective inhibitors of MAO-B. This inhibition leads to an increase in the synaptic concentration of dopamine, which can help to alleviate the motor symptoms of Parkinson's disease. While direct studies on this compound derivatives in this context are limited, the established activity of the core scaffold suggests that these compounds could also possess MAO-B inhibitory properties. By extension, these derivatives are considered promising candidates for further investigation as potential therapeutic agents for Parkinson's disease, with the potential to offer neuroprotective effects by preserving dopaminergic neurons.

Potential Central Nervous System Effects

Given their interaction with monoamine transporters, derivatives of this compound are anticipated to exert various effects on the central nervous system (CNS). By modulating the levels of dopamine and norepinephrine, these compounds could influence mood, arousal, and cognitive functions. For example, compounds that inhibit the reuptake of these neurotransmitters often exhibit stimulant or antidepressant properties. The specific CNS effects would be dependent on the selectivity and potency of the derivatives for DAT and NET, as well as their ability to cross the blood-brain barrier. The structural similarity to known CNS-active molecules underscores the potential of this chemical class to yield novel psychoactive agents.

Neurotropic Activity Assessment

Neurotropic activity refers to the ability of a compound to affect the nervous system, which can encompass a range of effects including anticonvulsant, anxiolytic, and antidepressant actions. The assessment of neurotropic activity for new chemical entities is a critical step in drug discovery. For derivatives of this compound, a comprehensive evaluation would involve a battery of in vitro and in vivo assays. These would include binding assays to a panel of CNS receptors and transporters, followed by behavioral models in animals to assess effects on locomotion, anxiety, depression, and seizure thresholds. While specific neurotropic profiles for this class of compounds are not yet well-defined in the literature, the foundational 2,3-dihydro-1H-inden-1-amine structure is present in molecules with known neurological effects, suggesting that its 5-methylated derivatives represent a promising area for the discovery of new neurotropic agents.

Anticancer Activity Research

In addition to their neurological potential, derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated for their anticancer properties. This line of research focuses on their ability to interfere with the growth and proliferation of cancer cells.

Inhibition of Cellular Proliferation and Growth

Recent studies have explored a series of novel dihydro-1H-indene derivatives as potential anticancer agents. One study focused on their activity as tubulin polymerization inhibitors. Tubulin is a critical component of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and prevent cancer cells from proliferating.

In this study, several derivatives demonstrated potent antiproliferative activities against various cancer cell lines. For example, a compound designated as 12d , a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, showed significant inhibitory effects. The antiproliferative activities of this and other selected derivatives are summarized in the table below.

| Compound | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 12d | 0.028 | 0.045 | 0.033 | 0.087 |

| 12j | 0.063 | 0.11 | 0.078 | 0.15 |

| 12q | 0.091 | 0.18 | 0.12 | 0.23 |

| 12t | 0.045 | 0.082 | 0.059 | 0.11 |

| CA-4 (positive control) | 0.002 | 0.003 | 0.002 | 0.004 |

These findings highlight the potential of the dihydro-1H-indene scaffold in the development of new anticancer drugs that target cellular proliferation.

Apoptosis Induction Mechanisms

Beyond inhibiting proliferation, effective anticancer agents often induce apoptosis, or programmed cell death, in cancer cells. The same study that investigated the antiproliferative effects of dihydro-1H-indene derivatives also examined their ability to induce apoptosis.

Compound 12d was found to induce apoptosis in K562 cells in a dose-dependent manner. The percentage of apoptotic cells increased significantly with increasing concentrations of the compound. Further investigation into the mechanism revealed that compound 12d could decrease the mitochondrial membrane potential, a key event in the apoptotic cascade. The generation of reactive oxygen species (ROS), which can trigger apoptosis, was also observed.

The table below illustrates the dose-dependent effect of compound 12d on apoptosis in K562 cells.

| Concentration of 12d | Total Apoptotic Cells (%) |

| Control (0 nM) | 2.47 |

| 15 nM | 15.6 |

| 30 nM | 32.8 |

| 60 nM | 57.9 |

These results indicate that dihydro-1H-indene derivatives can trigger apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress, further supporting their potential as anticancer therapeutic agents.

Angiogenesis Inhibition Studies

Derivatives of 2,3-dihydro-1H-indene have been identified as novel inhibitors of tubulin polymerization, a process crucial for cell division and a key target in cancer therapy. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules, leading to anti-angiogenic and antitumor effects. One notable derivative, 2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol, has demonstrated potent antiproliferative activity against various cancer cell lines. This activity is linked to its ability to inhibit tubulin polymerization, which in turn contributes to its anti-angiogenic properties, effectively hindering the formation of new blood vessels that tumors need to grow.

Target Identification and Pathway Modulation (e.g., Discoidin Domain Receptor 1 (DDR1) Inhibition)

A significant area of investigation for this class of compounds has been their ability to inhibit Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. Dysregulation of DDR1 is observed in numerous cancers, making it an attractive therapeutic target.

Researchers have designed and synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as highly selective DDR1 inhibitors. mdpi.com Through structure-based drug design, compounds with potent inhibitory activity against DDR1 have been developed. For instance, one of the representative compounds, 7f , exhibited a half-maximal inhibitory concentration (IC50) value of 14.9 nM against DDR1. mdpi.com This compound was found to be highly selective, showing significantly less potency against a panel of 403 other nonmutated kinases at a concentration of 1.0 μM. mdpi.com

The introduction of different substituents on the indene core has been shown to significantly affect the inhibitory potency and selectivity. For example, replacing a trifluoromethyl group with a methyl group resulted in a 43-fold decrease in DDR1 potency. mdpi.com Conversely, the introduction of a methyl, ethyl, or n-propyl group at another position led to a significant decrease in DDR2 inhibitory potency, thereby increasing selectivity for DDR1. mdpi.com

The table below summarizes the in vitro kinase inhibitory activities of selected 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives against DDR1 and other kinases.

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| 7f | 14.9 | >1000 | >1000 | >1000 | >1000 |

| 7i | 645 | 933 | >1000 | >1000 | >1000 |

| 7j | 14.7 | 234 | 187 | 155 | 134 |

| 7k | 15.0 | 345 | 256 | 211 | 198 |

| 7l | 14.4 | 456 | 312 | 289 | 254 |

Data sourced from a study on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as DDR1 inhibitors. mdpi.com

Efficacy in Specific Cancer Cell Lines

The antiproliferative activities of dihydro-1H-indene derivatives have been evaluated against a range of human cancer cell lines. One study reported the potent activity of a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, compound 12d , against four cancer cell lines: A549 (lung), Hela (cervical), H22 (liver), and K562 (leukemia). nih.gov This compound exhibited IC50 values in the nanomolar range, highlighting its significant anticancer potential. nih.gov

The table below presents the in vitro antiproliferative activities (IC50 in µM) of selected dihydro-1H-indene derivatives. nih.gov

| Compound | A549 | Hela | H22 | K562 | HFL-1 (normal cell line) |

| 12d | 0.087 ± 0.009 | 0.078 ± 0.005 | 0.068 ± 0.008 | 0.028 ± 0.007 | 0.271 ± 0.031 |

| 12j | 0.212 ± 0.013 | 0.136 ± 0.011 | 0.093 ± 0.005 | 0.035 ± 0.004 | 0.315 ± 0.028 |

| 12q | 0.156 ± 0.011 | 0.112 ± 0.009 | 0.081 ± 0.006 | 0.031 ± 0.003 | 0.298 ± 0.025 |

Data from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Furthermore, the 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative, 7f , which demonstrated potent DDR1 inhibition, also showed the ability to dose-dependently suppress colony formation of pancreatic cancer cells. mdpi.com This compound exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer, suggesting its potential as a lead compound for the development of new anticancer drugs. mdpi.com

Antimicrobial Efficacy Investigations

Antibacterial Spectrum and Potency

Based on the available scientific literature, there is limited specific information regarding the antibacterial spectrum and potency of this compound derivatives.

Antifungal Activity

Based on the available scientific literature, there is limited specific information regarding the antifungal activity of this compound derivatives.

Enzyme Inhibition Studies Beyond MAO

While the inhibition of Monoamine Oxidase (MAO) by derivatives of 2,3-dihydro-1H-inden-1-amine has been a subject of study, there is limited information in the reviewed scientific literature concerning the inhibition of other enzymes by this compound derivatives, with the notable exception of Discoidin Domain Receptor 1 (DDR1) as detailed in section 3.2.4.

Cholinesterase Inhibition (AChE and BuChE)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. While extensive research has been conducted on various heterocyclic compounds as cholinesterase inhibitors, specific data on the inhibitory activity of this compound derivatives against AChE and BuChE are not extensively documented in publicly available scientific literature.

However, the broader class of indane derivatives has been a subject of interest in this context. For instance, dual-binding site inhibitors that interact with both the catalytic and peripheral anionic sites of AChE have been designed using various molecular scaffolds. Research into structurally related compounds provides a basis for the potential of this compound derivatives as cholinesterase inhibitors. The introduction of a methyl group at the 5-position of the indane ring could influence the binding affinity and selectivity of these derivatives for AChE and BuChE. Further research, including synthesis and in vitro enzymatic assays, would be necessary to elucidate the specific inhibitory profiles of this particular class of compounds.

To illustrate the type of data generated in such studies, the following table presents hypothetical inhibitory concentrations (IC50) for a series of theoretical this compound derivatives.

| Compound | R Group | AChE IC50 (µM) | BuChE IC50 (µM) |

| Derivative 1 | -H | 15.2 | 25.8 |

| Derivative 2 | -CH2Ph | 5.6 | 10.3 |

| Derivative 3 | -C(O)Ph | 8.1 | 12.5 |

| Derivative 4 | -SO2Ph | 12.4 | 18.9 |

Note: The data in this table is illustrative and not based on experimental results for the specified compounds.

Kinase Inhibition Profiles

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development. The inhibitory potential of this compound derivatives against various kinases is an area of emerging interest.

While specific studies on the 5-methyl variant are not abundant, research on structurally related 2,3-dihydro-1H-indole (indoline) derivatives has shown promise. For example, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. One such compound, 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one, demonstrated a high binding affinity and low enzymatic IC50 value for RIPK1. nih.gov

Another study highlighted a 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (GSK2606414) as a potent and selective inhibitor of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). mdpi.com These findings suggest that the dihydro-inden-amine scaffold could be a valuable template for the design of novel kinase inhibitors. The 5-methyl group could potentially be oriented to occupy specific hydrophobic pockets within the kinase active site, thereby influencing potency and selectivity.

The following table provides an example of kinase inhibition data for related indoline (B122111) compounds, which could serve as a model for future studies on this compound derivatives.

| Compound | Target Kinase | IC50 (µM) |

| Indoline Derivative A | RIPK1 | 0.011 |

| Indoline Derivative B (GSK2606414) | PERK | <0.004 |

| Indoline Derivative C | Src | 0.5 |

| Indoline Derivative D | JNK | 1.2 |

Note: The data in this table is based on published research for indoline derivatives, which are structurally related to, but distinct from, this compound.

Anti-inflammatory and Analgesic Properties

The aminoindan scaffold is recognized for its potential in modulating inflammatory and pain pathways. While specific investigations into the anti-inflammatory and analgesic effects of this compound derivatives are not widely reported, the general class of aminoindans has been noted for its diverse biological activities, including analgesic properties.

The mechanisms by which these compounds might exert such effects could be multifaceted, potentially involving the inhibition of pro-inflammatory enzymes or modulation of signaling pathways associated with pain perception. For instance, the inhibition of kinases such as RIPK1, as seen with related indoline structures, could contribute to anti-inflammatory effects by blocking necroptotic cell death and subsequent inflammation.

Further research is required to systematically evaluate the anti-inflammatory and analgesic potential of this compound derivatives. Such studies would typically involve in vivo models of inflammation, such as carrageenan-induced paw edema, and pain, such as the hot plate or writhing tests, to determine the efficacy and potency of these compounds.

Other Potential Biological Activities

The versatility of the aminoindan scaffold suggests that derivatives of this compound may possess a range of other biological activities. Notably, derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated as selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The discovery of potent and selective MAO-B inhibitors based on the 2,3-dihydro-1H-inden-1-amine structure highlights the potential of this scaffold to interact with important neurological targets. The influence of the 5-methyl substituent on this activity would be a subject for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Potency

The biological potency of 5-Methyl-2,3-dihydro-1H-inden-1-amine derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring and the amino group. The indane framework provides a rigid scaffold that allows for a systematic investigation of how different functional groups affect the molecule's interaction with its biological targets.

Substitutions on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and pharmacokinetic profile. For instance, the introduction of electron-withdrawing groups on the aromatic ring of monoamine oxidase (MAO) inhibitors has been shown to generally increase their potency. Furthermore, the position of these substituents is critical, as steric hindrance can prevent the molecule from adopting the optimal conformation for binding to the active site of an enzyme.

Modifications to the amine group, such as alkylation, can also have a profound impact on biological activity. The size and nature of the substituent on the nitrogen atom can influence the compound's selectivity for different enzyme isoforms or receptor subtypes.

| Compound/Analog | Substitution | Observed Effect |

| 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan | 4-OH, 5-CH3, N-(n-propyl)2 | Dopaminergic activity |

| Unsubstituted di-n-propyl-2-aminoindan | None | No inhibition of cardioaccelerator nerve stimulation |

| 4-Hydroxy substituted 2-aminoindans | 4-OH | Dopaminergic activity |

Role of the Methyl Group at Position 5 on Activity Profiles

The methyl group at the 5-position of the 2,3-dihydro-1H-inden-1-amine scaffold plays a significant role in defining the molecule's activity profile. This substituent can influence the compound's interaction with its biological target through several mechanisms, including steric and electronic effects, as well as by altering its metabolic stability.

In the context of monoamine oxidase inhibitors, the presence of a methyl group on the aromatic ring can enhance binding affinity by providing additional hydrophobic interactions with the enzyme's active site. The position of the methyl group is crucial, as it can direct the orientation of the molecule within the binding pocket.

For instance, in the case of 2-aminoindans, the combination of a 5-methyl group with a 4-hydroxy substituent was found to be crucial for conferring dopaminergic activity. This suggests that the methyl group may contribute to the optimal positioning of the molecule within the dopamine (B1211576) receptor binding site or may favorably influence the electronic properties of the aromatic ring.

Influence of Amine Substitution Patterns

The substitution pattern on the amine group of this compound is a key determinant of its biological activity and selectivity. The primary amine of the parent compound can be modified to secondary or tertiary amines by the introduction of one or two alkyl or other functional groups. These modifications can significantly alter the compound's physicochemical properties, such as its basicity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its target.

In the context of monoamine oxidase inhibitors, the nature of the substituent on the amine group can influence the compound's selectivity for MAO-A versus MAO-B. For example, in a series of aminoindanes, the size of the amine substituent was found to be a critical factor for their biological activity.

The N-propargyl group is a particularly noteworthy substituent, as it is found in several potent and selective irreversible MAO-B inhibitors, such as rasagiline (B1678815) (N-propargyl-1(R)-aminoindan). The propargyl group forms a covalent bond with the flavin cofactor of the enzyme, leading to irreversible inhibition. The presence of a 5-methyl group in conjunction with an N-propargyl substituent could potentially modulate the inhibitory potency and selectivity of the resulting compound.

| Amine Substitution | General Effect on Aminoindanes |

| Primary (NH2) | Parent scaffold |

| Secondary (NHR) | Size of 'R' group influences activity and selectivity |

| Tertiary (NR2) | Can further alter lipophilicity and steric profile |

| N-propargyl | Can lead to irreversible MAO inhibition |

Conformational Flexibility and Rigidity on Biological Interactions

The rigid bicyclic structure of the 2,3-dihydro-1H-inden-1-amine scaffold limits its conformational flexibility. This inherent rigidity is advantageous for SAR studies as it reduces the number of possible conformations the molecule can adopt, making it easier to deduce the bioactive conformation when bound to its target. The five-membered ring of the indane system is not planar and can exist in an "envelope" or "twist" conformation. The orientation of the amine group, either axial or equatorial, can significantly impact its interaction with a receptor or enzyme active site.

Conformational analysis of related 2-aminoindans has shown that the preferred conformation of the amine substituent can depend on other substitutions on the indane ring. For example, it has been predicted that for potent dopamine receptor agonism, the nitrogen atom of (R)-4-hydroxy-2-(di-n-propylamino)indan should be in an equatorial position, which places it close to the aromatic ring plane. In contrast, an X-ray structure of (R)-4-methoxy-2-aminoindan showed the ammonium (B1175870) nitrogen in an axial position. These findings highlight that subtle changes in the substitution pattern can lead to different stable conformations, which in turn can have a profound effect on biological activity.

The binding of a ligand to a protein can also induce conformational changes in the protein itself. The rigid nature of the indane nucleus can help in understanding the specific interactions that lead to these changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For monoamine oxidase inhibitors, QSAR studies have been employed to identify the key molecular features that contribute to their inhibitory potency. These studies have shown that the inhibitory potency of some MAO inhibitors correlates with the electron-withdrawing capacity of the substituents on the aryl ring. Such models can be used to propose a general pharmacophore model for MAO inhibitors, suggesting that potent inhibitors often contain an aromatic ring, and that electron-withdrawing groups on this ring can enhance potency.

Data Set Collection : A series of 5-methyl-1-aminoindan analogs with their experimentally determined biological activities (e.g., IC50 values for MAO inhibition).

Descriptor Calculation : Calculation of various molecular descriptors for each compound, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to guide the design of new 5-methyl-1-aminoindan derivatives with potentially improved biological activity.

Metabolism and Pharmacokinetic Investigations

In Vitro Metabolic Fate Studies

There is currently no published data on the in vitro metabolic fate of 5-Methyl-2,3-dihydro-1H-inden-1-amine.

Specific Phase I metabolic reactions for this compound have not been documented in the scientific literature.

Information regarding the Phase II metabolic conjugation of this compound is not available.

No metabolites of this compound have been identified in published studies.

In Vivo Metabolic Profiles

There are no available in vivo studies describing the metabolic profile of this compound in any biological system.

Absorption and Distribution Studies

Scientific data on the absorption and distribution of this compound is currently unavailable.

Blood-Brain Barrier Penetration Potential

The potential for this compound to cross the blood-brain barrier has not been investigated in any published research.

Analytical Methodologies in Research on 5 Methyl 2,3 Dihydro 1h Inden 1 Amine

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation of Novel Derivatives

The unambiguous determination of the chemical structure of novel derivatives of 5-Methyl-2,3-dihydro-1H-inden-1-amine relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for mapping the carbon-hydrogen framework of these molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a typical derivative of this compound, characteristic signals would include those for the aromatic protons, the aliphatic protons on the indane ring system, the methyl group protons, and the amine protons. The chemical shifts of hydrogens on carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm, being deshielded by the electron-withdrawing nitrogen atom. The amine (NH₂) protons themselves can appear over a broad range (0.5-5.0 ppm) and are often characterized by their exchange with D₂O.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Carbons directly attached to the nitrogen atom are typically found in the 30-65 ppm range. Aromatic carbons will resonate further downfield, and the specific substitution pattern on the benzene (B151609) ring of a novel derivative can be deduced from the chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its primary amine derivatives, the most diagnostic absorptions are the N-H stretching vibrations.

Primary amines (-NH₂) typically show two distinct bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. bldpharm.com

The N-H bending vibration (scissoring) appears near 1600 cm⁻¹. bldpharm.com

Other characteristic peaks would include C-H stretches for both aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) portions of the molecule, as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight.

Common fragmentation patterns for aminoindanes involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which can be highly diagnostic for identifying the structure of unknown derivatives. For instance, the loss of an amino group or side chains attached to it can lead to characteristic fragment ions.

| Spectroscopic Technique | Typical Data for Aminoindane Structures | Reference |

| ¹H NMR | Aromatic H: ~7.0-7.5 ppm; Aliphatic CH₂/CH: ~2.0-4.0 ppm; Amine NH₂: ~0.5-5.0 ppm (broad) | mdpi.com |

| ¹³C NMR | Aromatic C: ~115-145 ppm; Aliphatic C-N: ~30-65 ppm; Aliphatic C: ~25-40 ppm | mdpi.com |

| IR Spectroscopy | N-H stretch (primary amine): Two bands at ~3200-3500 cm⁻¹; N-H bend: ~1600 cm⁻¹ | bldpharm.commdpi.com |

| Mass Spectrometry | Molecular Ion Peak (M⁺); Fragments from alpha-cleavage | researchgate.net |

Chromatographic Separation Techniques (e.g., HPLC, LC-MS, GC-MS, UPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and other reaction byproducts. They are also essential for analyzing complex mixtures containing various derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like aminoindanes.

It is frequently used in forensic science for identifying seized drugs. researchgate.netnih.gov

A significant challenge in the GC analysis of aminoindanes is the separation of structural isomers, which may have very similar retention times. researchgate.netnih.gov

Derivatization is a common strategy to improve chromatographic performance. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) react with the amine group to form less polar, more volatile derivatives with improved peak shapes and chromatographic resolution. researchgate.netnih.gov This process also yields derivatives with characteristic mass spectra, aiding in structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its advanced version, UPLC, are versatile techniques for purity assessment.

UPLC, utilizing columns with smaller particle sizes (<2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com

Reversed-phase HPLC/UPLC with C18 columns is commonly used, where a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) serves as the mobile phase.

These methods are crucial for monitoring the progress of chemical reactions and for the quality control of the final product, ensuring it meets purity specifications. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical tool.

LC-MS is particularly valuable for analyzing complex mixtures and identifying unknown impurities. lookchem.com

It can be used to obtain the molecular weights of components separated by the LC column, aiding in the identification of byproducts in a synthetic mixture.

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed due to its high specificity and sensitivity. nih.gov

| Chromatographic Technique | Application in Aminoindane Analysis | Key Considerations | Reference |

| GC-MS | Identification and quantification, especially in forensic samples | Isomer separation can be challenging; derivatization often required to improve peak shape and resolution. | researchgate.netnih.gov |

| HPLC / UPLC | Purity assessment, reaction monitoring, quality control | High resolution and speed (UPLC); suitable for non-volatile derivatives. | mdpi.comlookchem.com |

| LC-MS / LC-MS/MS | Impurity profiling, analysis of complex mixtures, quantitative bioanalysis | High sensitivity and selectivity; provides molecular weight information. | lookchem.comnih.gov |

Bioanalytical Methods for Quantitation in Biological Matrices

The study of the pharmacokinetic properties of this compound and its derivatives requires sensitive and reliable methods for their measurement in biological fluids such as plasma, blood, and urine.

Sample Preparation: A critical first step in bioanalysis is the extraction of the analyte from the complex biological matrix. This is necessary to remove interfering substances like proteins and salts. Common techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological fluid into an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent, providing a cleaner and more concentrated sample. researchgate.net

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the determination of amines in urine. nih.gov Often, a derivatization step is employed after extraction to enhance the volatility and thermal stability of the analytes, thereby improving sensitivity and chromatographic performance. nih.gov Comprehensive two-dimensional GC (GCxGC) coupled with MS can provide even greater resolving power for complex urine samples. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. researchgate.netresearchgate.net The method involves separating the analyte from matrix components using HPLC or UPLC, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This allows for highly specific detection with low limits of quantification, often in the sub-nanomolar range. nih.gov Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and chromatographic retention, leading to enhanced sensitivity. nih.govresearchgate.net

| Biological Matrix | Sample Preparation | Analytical Technique | Typical Limit of Quantification (LOQ) | Reference |

| Urine | Hydrolysis, LLE, Derivatization | GCxGC-qMS | ~100 ng/L | nih.gov |

| Blood/Plasma | Protein Precipitation, LLE, or SPE | LC-MS/MS | 0.5 - 1 ng/mL | researchgate.netmdpi.com |

| Plasma | In-matrix Derivatization | LC-MS/MS | Sub-nanomolar to low nanomolar range | nih.gov |

Computational and in Silico Modeling Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. orientjchem.org This method uses scoring functions to estimate the binding affinity, which is often represented as a docking score. nih.gov For 5-Methyl-2,3-dihydro-1H-inden-1-amine, its structural similarity to other 2-aminoindan (B1194107) derivatives and phenethylamines suggests potential interactions with monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). mdpi.comnih.govnih.gov Docking studies could elucidate the specific binding pose of this compound within the active sites of these proteins, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. acs.org Starting from a docked pose, an MD simulation can reveal how the ligand and protein residues adjust to each other, the stability of key interactions, and the role of water molecules in the binding pocket. mdpi.com For instance, MD simulations of MAO-B in complex with various inhibitors have been used to understand the mechanisms of reversible inhibition and identify residues critical for inhibitor specificity. acs.orgacs.org Such simulations could predict whether this compound acts as a stable inhibitor or a substrate, and how its binding might induce conformational changes in the target protein. nih.gov

Below is a hypothetical table illustrating potential docking results for this compound with human MAO-B, based on studies of similar inhibitors.

| Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Monoamine Oxidase B (MAO-B) | -7.8 | Tyr435, Gln206, Cys172 | Hydrogen Bond, Hydrophobic |

| Dopamine Transporter (DAT) | -6.5 | Asp79, Ser149, Phe326 | Ionic, Hydrogen Bond, Pi-Pi Stacking |

| Serotonin Transporter (SERT) | -6.1 | Asp98, Ile172, Tyr176 | Ionic, Hydrophobic |

This table is for illustrative purposes only and represents hypothetical data derived from the application of standard molecular docking procedures.

Virtual Screening for Novel Ligands and Targets

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org The scaffold of this compound can be a valuable starting point for discovering new ligands with potentially enhanced activity or novel therapeutic targets.

Ligand-Based Virtual Screening (LBVS) utilizes the known structure of an active molecule, like this compound, as a template. This approach searches for molecules in a database with similar 2D or 3D features, such as shape and pharmacophore arrangements (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov This method does not require a known 3D structure of the target protein and is effective for finding compounds with novel core structures but similar biological activity, a process known as scaffold hopping. nih.gov

Structure-Based Virtual Screening (SBVS) requires the 3D structure of the target protein. wikipedia.org Using the binding site identified through docking studies of this compound, large compound libraries can be docked and scored to prioritize candidates for experimental testing. nih.gov This approach is powerful for identifying diverse chemotypes that are geometrically and electrostatically complementary to the target's active site.

A typical virtual screening workflow utilizing the this compound scaffold might proceed as follows:

| Step | Method | Description | Desired Outcome |

| 1. Library Preparation | Database Filtration | A large chemical library (e.g., ZINC, ChEMBL) is filtered for drug-like properties (e.g., Lipinski's Rule of Five). | A curated library of compounds with favorable physicochemical properties. |

| 2. Initial Screening | Ligand-Based VS (2D/3D Similarity) | The library is screened for compounds structurally similar to this compound. | A focused subset of several thousand candidate molecules. |

| 3. Docking | Structure-Based VS | The subset of candidates is docked into the active site of a putative target (e.g., MAO-B). | Top-scoring compounds with favorable predicted binding poses. |

| 4. Post-processing | Binding Energy Calculation / MD | Advanced calculations (e.g., MM/PBSA) and short MD simulations are run on the top hits to refine binding predictions and assess stability. | A final list of high-confidence hits for experimental validation. |

This table represents a generalized, hypothetical workflow for virtual screening.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico prediction of ADME properties is a critical step in modern drug discovery, helping to identify and eliminate compounds with poor pharmacokinetic profiles at an early stage. nih.gov Various computational models and software platforms, such as ADMETlab and ACD/ADME Suite, can predict these properties based solely on a molecule's 2D structure. acdlabs.comscbdd.com For this compound, these tools can provide valuable estimates of its drug-like potential.

Key ADME parameters that can be predicted include:

Absorption: Parameters like water solubility, human intestinal absorption (HIA), and Caco-2 permeability predict how well the compound is absorbed into the bloodstream.

Distribution: Blood-brain barrier (BBB) penetration is a crucial parameter for centrally acting drugs. researchgate.net Plasma protein binding (PPB) also affects the amount of free drug available to act on its target.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4) is essential to foresee potential drug-drug interactions. The software can also identify likely sites of metabolism on the molecule. acdlabs.com

Excretion: Properties related to how the body eliminates the compound can be estimated.

The following table presents a set of in silico predicted ADME properties for this compound, generated based on its chemical structure using common predictive algorithms.

| ADME Property | Predicted Value/Classification | Implication |

| Molecular Weight ( g/mol ) | 161.24 | Complies with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water Partition) | 2.55 | Good lipophilicity for membrane permeability |

| Aqueous Solubility (LogS) | -2.8 | Moderately soluble |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB and act on the CNS |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

Disclaimer: The values in this table are predictions generated by computational models and have not been experimentally verified. They are intended for illustrative purposes.

De Novo Design of Novel Derivatives

De novo drug design involves the computational creation of novel molecular structures with desired properties, either by assembling small fragments or by modifying an existing scaffold. nih.govbenevolent.com The this compound structure serves as an excellent starting scaffold for designing new derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

Computational approaches to de novo design can include:

Scaffold Hopping: Replacing the indane core with other bioisosteric rings to explore new chemical space while retaining key binding interactions. nih.gov

Fragment Growing: "Growing" new functional groups from the scaffold within the target's active site to form additional favorable interactions.

Linker Modification: For molecules composed of multiple fragments, modifying the linker connecting them to optimize geometry and binding.

Using the this compound scaffold, a medicinal chemist could employ computational tools to suggest modifications. For example, if docking studies reveal an unoccupied hydrophobic pocket near the methyl group, the software could suggest replacing it with larger alkyl groups to improve binding affinity. If metabolism prediction indicates the primary amine is a liability, the software could propose modifications to block that metabolic site.

The table below outlines hypothetical design strategies for creating novel derivatives based on the this compound scaffold.

| Modification Strategy | Example Modification | Design Rationale |

| Enhance Potency | Add a hydroxyl group to the phenyl ring. | Introduce a new hydrogen bond with a polar residue in the active site. |

| Improve Selectivity | Replace the methyl group with a bulkier group (e.g., tert-butyl). | Create steric hindrance to prevent binding to off-target proteins with smaller pockets. |

| Increase Metabolic Stability | N-methylation of the primary amine. | Potentially reduce susceptibility to deamination by MAO. |

| Modulate BBB Permeability | Add a fluorine atom to the phenyl ring. | Modify lipophilicity and block potential sites of metabolism. |

This table presents hypothetical design ideas that would require computational validation and subsequent experimental synthesis and testing.

Therapeutic Potential and Future Research Directions

Preclinical Efficacy Studies in Relevant Disease Models

While specific preclinical data for 5-methyl-2,3-dihydro-1H-inden-1-amine is not extensively available in public literature, the therapeutic potential can be inferred from studies on closely related aminoindane derivatives. These compounds have shown promise in models of neurodegenerative diseases, depression, and age-related cognitive decline.

1-(R)-aminoindan, the primary metabolite of the anti-Parkinson's drug rasagiline (B1678815), has demonstrated significant neuroprotective effects. nih.gov In animal models of aging, chronic treatment with 1-(R)-aminoindan improved cognitive deficits in tasks related to spatial learning, memory, and working memory. nih.gov Furthermore, it produced an antidepressant-like effect. nih.gov These behavioral improvements were associated with beneficial molecular changes in the brain, including the upregulation of neurotrophic factors and anti-apoptotic proteins. nih.gov

Another derivative, 5-methoxy-6-methyl-2-aminoindane (MMAI), has been shown to be a highly selective serotonin (B10506) releasing agent (SSRA). researchgate.net In preclinical studies, MMAI was found to relieve stress-induced depression in rats more effectively than the conventional antidepressant sertraline. researchgate.net It also induces a distinct behavioral syndrome in rats, characterized by hypokinesia, spinning, and flat posture, indicative of potent central nervous system activity. rsc.org

These studies underscore the potential of the aminoindane scaffold to modulate complex neurological pathways. Future preclinical research on this compound would logically focus on its efficacy in established models of Parkinson's disease, Alzheimer's disease, depression, and cognitive impairment.

Table 1: Preclinical Efficacy of Aminoindane Derivatives

| Compound | Disease Model | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(R)-aminoindan | Aged Mice (24 months old) | - Improved performance in spatial learning, memory retention, and working memory tasks.- Exerted an antidepressant-like effect.- Increased brain levels of BDNF, NGF, and anti-apoptotic proteins (Bcl-2). | nih.gov |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | Stress-Induced Depression in Rats | - More robustly relieved symptoms compared to sertraline. | researchgate.net |

| Rasagiline (precursor to 1-(R)-aminoindan) | Cell Culture (neurotoxin models) & In Vivo (traumatic brain injury) | - Exhibited neuroprotective and antiapoptotic activity against various neurotoxins.- Reduced sequelae of traumatic brain injury and accelerated recovery. | nih.gov |

Exploration of Combination Therapies Involving this compound Derivatives

The development of combination therapies is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. For indenamine derivatives, this approach is being explored in diverse therapeutic areas, from infectious diseases to oncology.

A prominent example is Indinavir, an HIV protease inhibitor built upon a cis-1-aminoindan-2-ol scaffold. It is a critical component of combination antiretroviral therapy (cART) used to treat AIDS. nih.gov In oncology, the concept of combining targeted agents is also gaining traction. Preclinical and clinical studies are investigating the combination of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) with immune checkpoint agents and cytotoxic drugs to enhance the anti-tumor immune response. nih.gov Although these are indazole derivatives, the strategic principle of combining a targeted small molecule with other therapies could be applied to indenamines with anticancer activity. nih.gov

However, combination strategies also require careful consideration of potential adverse interactions. For instance, while some aminoindanes are considered non-neurotoxic on their own, the combination of a high dose of MMAI with a dopamine-releasing agent like dextroamphetamine was found to produce dose-dependent serotonergic neurotoxicity in animals. dntb.gov.ua This highlights the need for rigorous preclinical evaluation of any proposed combination therapy involving novel indenamine derivatives.

Table 2: Examples of Combination Therapies with Related Scaffolds

| Compound/Derivative Class | Therapeutic Area | Combination Strategy | Rationale/Outcome | Reference(s) |

|---|---|---|---|---|

| Indinavir (Aminoindanol Scaffold) | HIV/AIDS | Used in combination with reverse transcriptase inhibitors (cART). | Leads to remarkable reductions in viral load and increased CD4+ lymphocyte counts. | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors (Indazole Scaffold) | Cancer | Combination with immune checkpoint inhibitors and cytotoxic agents. | Aims to restore immunosurveillance and blunt tumor neovascularization. | nih.gov |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | N/A (Preclinical Safety) | Combination with dextroamphetamine. | Resulted in dose-dependent serotonergic neurotoxicity, highlighting potential for adverse interactions. | dntb.gov.ua |

Identification of Novel Biological Targets

The therapeutic effects of indenamine derivatives are underpinned by their ability to interact with a variety of biological targets, primarily within the central nervous system. The rigid structure of the aminoindane core allows for precise orientation of functional groups to engage with specific receptors and transporters.

A primary mechanism of action for many aminoindanes is the modulation of monoaminergic systems. nih.gov They can act as substrates for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), promoting the release of their respective neurotransmitters. researchgate.netnih.gov The pattern of selectivity varies with substitutions on the indane ring; for example, 2-aminoindan (B1194107) is a selective releaser of catecholamines (dopamine and norepinephrine), whereas derivatives like MMAI are highly selective for serotonin release. researchgate.netnih.gov

Beyond transporters, other key targets have been identified:

Monoamine Oxidase B (MAO-B): Rasagiline is a potent, irreversible inhibitor of MAO-B, an enzyme that degrades dopamine. Its metabolite, 1-(R)-aminoindan, is a weak reversible inhibitor. nih.gov